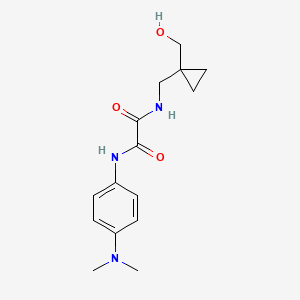

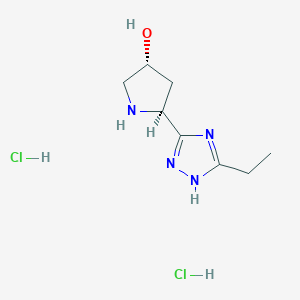

N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’‘, where R, R’, and R’’ can be a variety of groups. In this case, the compound has a dimethylamino phenyl group and a hydroxymethyl cyclopropylmethyl group attached to the nitrogen atoms of the oxalamide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide group would likely result in the formation of a planar structure due to the sp2 hybridization of the carbonyl carbon atoms. The dimethylamino phenyl and hydroxymethyl cyclopropylmethyl groups would add complexity to the structure .Chemical Reactions Analysis

Oxalamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nucleophiles. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, can be estimated based on the groups present in the molecule. For example, the presence of the polar oxalamide group and the polar dimethylamino group would likely make this compound somewhat soluble in polar solvents .科学的研究の応用

Molecular Structure and Synthesis

N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a compound that can be involved in various synthetic processes due to its structural features, such as the presence of dimethylamino and hydroxymethyl groups. These groups can participate in reactions leading to the formation of complex molecules, potentially useful in the development of new therapeutic agents or materials with unique properties. For example, the synthesis and crystal structure determination of related compounds have been extensively studied, providing insights into the molecular configuration and potential reactivity of such molecules (Al-Hourani et al., 2016).

Nonlinear Optical Properties

Compounds containing dimethylamino phenyl groups, similar to this compound, have been explored for their nonlinear optical properties. These properties are significant in the field of photonics, where materials capable of altering the intensity, phase, or polarization of light are crucial. The nonlinear optical absorption behaviors, such as the transition from saturable absorption to reverse saturable absorption under varying excitation intensities, indicate the potential of such compounds in optical limiting and other photonic applications (Rahulan et al., 2014).

Anticancer Activity

Research on derivatives of compounds with similar structural motifs to this compound has shown potential anticancer activities. These studies involve evaluating the effects of such compounds on various cancer cell lines, understanding their mechanisms of action, and assessing their efficacy in vivo. The identification and characterization of novel compounds from natural sources, which may share structural similarities with this compound, contribute to the development of new therapeutic agents against cancer (Jose et al., 2016).

Polyamine Catabolism and Programmed Cell Death

Compounds structurally related to this compound have been investigated for their role in polyamine catabolism and the induction of programmed cell death (PCD) in cancer cells. These studies provide insights into the mechanisms by which such compounds can selectively induce cytotoxicity in cancer cells, potentially leading to the development of new anticancer therapies. Understanding the relationship between polyamine catabolism, oxidative stress, and PCD is crucial in elucidating the pathways through which these compounds exert their anticancer effects (Ha et al., 1997).

特性

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-18(2)12-5-3-11(4-6-12)17-14(21)13(20)16-9-15(10-19)7-8-15/h3-6,19H,7-10H2,1-2H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGKSHJUGJHAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)

![N-cyclohexyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2864930.png)

![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2864936.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2864941.png)

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B2864947.png)